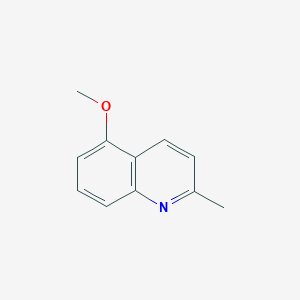

5-Methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPWQOOLGQWRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462590 | |

| Record name | 5-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79205-04-2 | |

| Record name | 5-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-methoxy-2-methylquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development.[1] This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), outlines detailed protocols for data acquisition, and provides insights into the interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

This compound possesses a quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It is substituted with a methoxy group at the C5 position and a methyl group at the C2 position.

Molecular Formula: C₁₁H₁₁NO[1][2]

Molecular Weight: 173.21 g/mol [1][2]

The strategic placement of the electron-donating methoxy group and the methyl group influences the electronic environment of the quinoline ring system, which in turn dictates its characteristic spectroscopic signatures.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the nitrogen atom in the quinoline ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H4 |

| ~7.5 | d | 1H | H8 |

| ~7.4 | t | 1H | H7 |

| ~7.2 | d | 1H | H3 |

| ~6.8 | d | 1H | H6 |

| ~4.0 | s | 3H | OCH₃ |

| ~2.7 | s | 3H | CH₃ |

Interpretation:

-

The aromatic region (δ 6.8-8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the five protons on the quinoline ring.

-

The proton at C4 (H4) is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom.

-

The protons on the benzene ring (H6, H7, H8) will show characteristic splitting patterns based on their coupling with adjacent protons.

-

The methoxy (OCH₃) and methyl (CH₃) groups will appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C2 |

| ~155 | C5 |

| ~148 | C8a |

| ~131 | C7 |

| ~129 | C4a |

| ~122 | C4 |

| ~121 | C3 |

| ~120 | C8 |

| ~105 | C6 |

| ~56 | OCH₃ |

| ~25 | CH₃ |

Interpretation:

-

The quaternary carbons (C2, C5, C4a, C8a) will be identifiable by their lack of signal in a DEPT-135 experiment.

-

The carbon attached to the nitrogen (C2) and the carbon attached to the methoxy group (C5) are expected to be significantly downfield-shifted.

-

The methyl carbon (CH₃) will be the most upfield-shifted signal.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic ring, the C-O bond of the methoxy group, and the C-H bonds of the methyl and aromatic moieties.

Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃ & OCH₃) |

| 1620-1580 | Strong | C=C and C=N aromatic ring stretching |

| 1260-1200 | Strong | Aryl-O-C asymmetric stretch (methoxy) |

| 1100-1000 | Strong | Aryl-O-C symmetric stretch (methoxy) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of sharp bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds.

-

The strong absorptions around 1600 cm⁻¹ are characteristic of the quinoline ring system.

-

The prominent bands in the 1260-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the methoxy group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular ion) |

| 158 | Moderate | [M - CH₃]⁺ |

| 144 | Moderate | [M - CHO]⁺ |

| 130 | Moderate | [M - CH₃ - CO]⁺ |

| 115 | Low | [C₉H₇]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 173 will confirm the molecular weight of the compound.

-

The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158.

-

Subsequent loss of carbon monoxide (CO) from this fragment would lead to a peak at m/z 130.

-

Another possible fragmentation pathway is the loss of a formyl radical (•CHO) to give a fragment at m/z 144.

Figure 3: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive framework for understanding and predicting its NMR, IR, and MS spectra. While experimental data is not yet widely available, the predictive analysis based on sound spectroscopic principles and data from related compounds offers a valuable tool for researchers. The detailed protocols provided herein ensure a systematic and reproducible approach to the acquisition of high-quality spectroscopic data, which is fundamental to scientific integrity and the advancement of chemical and pharmaceutical sciences.

References

physicochemical properties of 5-Methoxy-2-methylquinoline

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylquinoline

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 79205-04-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the quinoline family, its unique substitution pattern—a methoxy group at the 5-position and a methyl group at the 2-position—confers specific characteristics that influence its reactivity, biological activity, and analytical profile.[1] This document synthesizes available experimental data with predictive analysis based on structurally related compounds. It details authoritative protocols for empirical determination of its properties, ensuring a self-validating approach to its characterization. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in drug discovery and chemical research.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery.[2][3] Its derivatives are central to a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[1][4] The specific functionalization of the quinoline core is a critical determinant of a molecule's pharmacological profile. This compound represents a key structural motif, with its electron-donating methoxy group and a methyl group influencing the electronic and steric properties of the molecule, making it a valuable intermediate for further chemical elaboration.[1][5] This guide serves to consolidate the known physicochemical data and provide a robust framework for its empirical validation and application.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application, governing aspects from reaction kinetics to bioavailability. The following section summarizes the known and predicted data for this compound.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 79205-04-2 | [1][6] |

| Molecular Formula | C₁₁H₁₁NO | [1][6] |

| Molecular Weight | 173.21 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-5-Methoxyquinoline | [6] |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC=C2)OC | [1] |

| InChI Key | OQPWQOOLGQWRAL-UHFFFAOYSA-N | [1] |

Tabulated Physicochemical Data

The following table presents key experimental and predicted physicochemical values. It is critical to note that while some data points are from experimental measurements, others are in silico predictions and should be empirically verified.

| Parameter | Value | Type | Source(s) |

| Boiling Point | 136-138 °C (at 13 Torr) | Experimental | [6] |

| Density | 1.102 ± 0.06 g/cm³ | Predicted | [6] |

| pKa | 5.70 ± 0.50 | Predicted | [6] |

| LogP (Octanol/Water) | 2.55 | Predicted | [7] |

| Storage Temperature | 2-8 °C | Recommended | [6] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | Calculated | [7] |

| Hydrogen Bond Acceptors | 2 | Calculated | [7] |

| Hydrogen Bond Donors | 0 | Calculated | [7] |

| Rotatable Bonds | 1 | Calculated | [7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a complete, verified set of spectra for this compound is not widely published, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. It also provides standardized protocols for obtaining this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. The expected chemical shifts for this compound can be predicted by analyzing the substituent effects on the quinoline core.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons (typically δ 3.9-4.1 ppm), and a singlet for the methyl group protons at the 2-position (typically δ 2.5-2.7 ppm). The aromatic region (δ 7.0-8.5 ppm) will display a complex splitting pattern corresponding to the five protons on the quinoline ring system.

-

¹³C NMR: The carbon spectrum will show 11 distinct signals. Key signals include the methyl carbon (around δ 20-25 ppm), the methoxy carbon (around δ 55-60 ppm), and the aromatic/heterocyclic carbons in the δ 100-160 ppm range.

This protocol provides a self-validating methodology for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Set parameters: 30-degree pulse angle, relaxation delay of 2 seconds, acquisition time of 3 seconds.[4]

-

Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[4]

-

-

2D NMR Experiments (for Unambiguous Assignment):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[4]

-

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak [M]⁺˙ at m/z 173 is expected to be prominent. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, or cleavage of the heterocyclic ring system.

This workflow is designed for the analysis of semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.

-

Create a dilution series (e.g., 1-100 µg/mL) for method development and potential quantification.[8]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Initial temp 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This is a standard starting point and must be optimized.[8][9]

-

Mass Spectrometer (MS):

-

Caption: General experimental workflow for GC-MS analysis.

Infrared (IR) and UV-Vis Spectroscopy

-

IR Spectroscopy: The IR spectrum should display characteristic bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1500-1650 cm⁻¹ region, and strong C-O stretching from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

-

UV-Vis Spectroscopy: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions of the aromatic system. The methoxy substituent is expected to cause a bathochromic (red) shift of these absorption maxima.

Chemical Reactivity and Biological Context

The directly inform its chemical behavior and potential biological activity.

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group. This makes the quinoline ring more susceptible to electrophilic substitution reactions compared to the unsubstituted parent molecule.[1]

-

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic transformation and a synthetic intermediate for further functionalization.[1]

-

Condensation Reactions: The methyl group at the 2-position is activated and can participate in condensation reactions with aldehydes or ketones.[1]

Potential Biological Activity and Applications

While extensive biological data for this specific isomer is limited, research on related quinoline structures provides valuable context.

-

Antimicrobial and Anticancer Potential: Preliminary research on this compound suggests it may possess antimicrobial and anticancer properties, though mechanistic studies are required.[1] Structurally related methoxyquinoline derivatives have been investigated as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a target in cancer therapy, and as modulators of pathways like PI3K/AKT/mTOR in colorectal cancer models.[10][11][12][13]

-

Antioxidant Activity: The presence of the electron-donating methoxy group may contribute to antioxidant properties.[1]

-

Applications: Beyond pharmaceuticals, the compound's structure makes it a candidate for use in the manufacturing of dyes and as a component in materials science to enhance polymer properties.[1]

Safety and Handling

-

General Hazards (Inferred from Analogs): May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15] Harmful if swallowed.[16][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[6]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and significant potential for application in diverse scientific fields. This guide has consolidated its known physicochemical properties, including its molecular structure, boiling point, and predicted pKa and LogP values. Recognizing the gaps in publicly available experimental data, we have provided authoritative, step-by-step protocols for the comprehensive analytical characterization of the molecule via NMR, MS, and other spectroscopic techniques. These methodologies are designed to be self-validating, ensuring researchers can produce reliable and reproducible data. The insights into its chemical reactivity and the biological activities of related structures underscore its value as a scaffold for drug discovery and materials science. By combining established data with a clear framework for empirical investigation, this guide serves as an essential resource for scientists working with this promising compound.

References

- 1. Buy this compound | 79205-04-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. ecorfan.org [ecorfan.org]

- 4. benchchem.com [benchchem.com]

- 5. 31835-53-7(4-Methoxy-2-methylquinoline) | Kuujia.com [kuujia.com]

- 6. 2-Methyl-5-Methoxyquinoline | 79205-04-2 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methylquinoline is a heterocyclic organic compound belonging to the quinoline family, a class of molecules recognized as a "privileged structure" in medicinal chemistry due to their wide-ranging biological activities. While direct and extensive research into the specific mechanism of action of this compound is currently limited in publicly available scientific literature, this guide synthesizes the existing knowledge on structurally related quinoline derivatives to provide a comprehensive overview of its putative mechanisms. This document will delve into potential molecular targets, downstream signaling pathways, and provide detailed experimental protocols for researchers seeking to elucidate its precise pharmacological functions. The information presented herein is intended to serve as a foundational resource for driving future research and drug discovery efforts centered on this promising compound.

Introduction: The Quinoline Scaffold and the Emergence of this compound

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with derivatives demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antimalarial drugs.[1] The biological activity of quinoline derivatives is profoundly influenced by the nature and positioning of substituents on the quinoline ring.[2] this compound, featuring a methoxy group at the 5-position and a methyl group at the 2-position, possesses a unique electronic and steric profile that suggests the potential for distinct biological interactions.[3][4] Preliminary investigations have indicated that this compound may exhibit antimicrobial and anticancer properties, though the underlying mechanisms remain to be fully elucidated.[3]

Putative Mechanisms of Action: An Evidence-Based Postulation

Based on the pharmacological activities of analogous compounds, the mechanism of action of this compound can be hypothesized to involve several key cellular processes. These potential mechanisms are not mutually exclusive and may act in concert to produce the observed biological effects.

Enzyme Inhibition: A Prominent Target for Quinolines

Many quinoline derivatives exert their effects by inhibiting key enzymes involved in cellular proliferation and survival.[5]

-

Enhancer of Zeste Homologue 2 (EZH2): Derivatives of 5-methoxyquinoline have been identified as inhibitors of EZH2, a histone methyltransferase often overexpressed in various cancers.[6] Inhibition of EZH2 leads to the reactivation of tumor suppressor genes. A structurally related 5-methoxyquinoline derivative demonstrated an IC50 value of 1.2 μM against EZH2, suggesting that this compound could be a candidate for EZH2 inhibition.[6]

-

Receptor Tyrosine Kinases (RTKs): The inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a common mechanism for quinoline-based anticancer agents.[5][7]

-

Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.[5][7]

Modulation of Key Signaling Pathways

The ability of quinoline derivatives to modulate critical signaling pathways is a hallmark of their therapeutic potential.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[5] Several quinoline derivatives have been shown to inhibit this pathway.[5][8][9][10] A structurally related indolo[2,3-b] quinoline derivative was found to downregulate the expression of PI3KCA and p-AKT proteins in colorectal cancer cells.[8]

-

NF-κB Pathway: This pathway is crucial in inflammation and cancer.[2] Certain quinoline analogs have demonstrated anti-inflammatory effects through the inhibition of this pathway.[2]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the interaction of quinoline derivatives with cancer cells is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

-

Apoptosis Induction: Quinolines can trigger apoptosis through the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[5]

-

Cell Cycle Arrest: Disruption of the normal cell cycle, often at the G2/M or S phase, is another reported mechanism of action for quinoline derivatives.[5][8][9][10] For example, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative was shown to arrest the cell cycle at the G2/M phase in a concentration-dependent manner in colorectal cancer cells.[10]

Receptor Binding

Direct interaction with specific receptors is another potential mechanism.

-

Metabotropic Glutamate Receptor 5 (mGluR5): A derivative, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ), has been evaluated for its ability to target mGluR5, suggesting that the 5-methoxyquinoline scaffold has the potential to interact with G-protein coupled receptors.[11]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on the activities of its analogs.

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to investigate the putative mechanisms discussed above.

Cell-Based Proliferation and Cytotoxicity Assays

The initial step is to assess the compound's effect on cell viability across a panel of relevant cell lines (e.g., various cancer cell lines and normal cell lines for comparison).

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Enzyme Inhibition Assays

Based on the activities of related compounds, assays for EZH2 and topoisomerase inhibition are logical starting points.

EZH2 Inhibition Assay (Biochemical):

-

Reaction Setup: In a 384-well plate, combine recombinant EZH2 enzyme, a histone H3 substrate, and S-adenosylmethionine (SAM) in an assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known EZH2 inhibitor (positive control).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Detect the level of histone methylation using a suitable method, such as a fluorescently labeled antibody specific for the methylated histone mark (e.g., H3K27me3) and a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for EZH2 inhibition.

Western Blot Analysis of Signaling Pathways

To investigate the effect on signaling pathways like PI3K/AKT/mTOR, western blotting is a standard and effective technique.

Western Blot Protocol:

-

Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

The following diagram outlines a proposed experimental workflow for determining the mechanism of action.

Caption: A proposed experimental workflow for determining the mechanism of action.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

| Putative Target/Pathway | Key Analogs | Reported Activity (IC50/EC50) | Reference |

| EZH2 | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 µM | [6] |

| PI3K/AKT/mTOR | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Downregulation of PI3KCA and p-AKT | [8] |

| Cell Proliferation (Colorectal Cancer) | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116: 0.35 µM, Caco-2: 0.54 µM | [10] |

| Cell Cycle Arrest (G2/M) | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Concentration-dependent increase in G2/M phase cells | [10] |

| mGluR5 | 5-methoxy-2-(phenylethynyl)quinoline (MPEQ) | Binds to mGluR5-rich brain regions | [11] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the broader quinoline class provides a strong foundation for future investigation. The antiproliferative and enzyme-inhibitory activities commonly observed in these scaffolds suggest that this compound is a promising candidate for further study, particularly in the context of oncology and infectious diseases. Future research should focus on a systematic evaluation of its effects on the putative targets and pathways outlined in this guide. A comprehensive understanding of its mechanism of action will be critical for its potential development as a novel therapeutic agent.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 79205-04-2 [smolecule.com]

- 4. 31835-53-7(4-Methoxy-2-methylquinoline) | Kuujia.com [kuujia.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-2-methylquinoline (CAS: 79205-04-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-2-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon available data, this document details its chemical properties, synthesis methodologies, spectroscopic analysis, and safety considerations, offering a valuable resource for professionals in research and development.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 79205-04-2, is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the quinoline ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79205-04-2 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₁NO | ChemScene[1] |

| Molecular Weight | 173.21 g/mol | ChemScene[1] |

| Appearance | White to orange to green crystalline powder (for related compounds) | (Predicted) |

| Boiling Point | 286.0 ± 20.0 °C at 760 mmHg (Predicted) | Finetech Chem[2] |

| Storage Temperature | 4°C | ChemScene[1] |

| SMILES | CC1=NC2=C(C=C1)C(=CC=C2)OC | ChemScene[1] |

Synthesis of this compound: Established Methodologies

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][8] For the synthesis of this compound, the logical precursors would be m-anisidine (3-methoxyaniline) and acetylacetone.

Figure 1: Combes Synthesis Workflow for a Quinoline Derivative.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.

-

Heating: Heat the mixture to a temperature of 100-120°C and maintain it under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones, reacting with an aniline in the presence of an acid catalyst.[3][6][10][11] For this compound, m-anisidine would be reacted with crotonaldehyde (generated in situ from acetaldehyde).

Figure 2: Doebner-von Miller Synthesis Workflow.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To a solution of m-anisidine (1.0 equivalent) in a suitable solvent (e.g., ethanol or water), add a strong acid catalyst such as hydrochloric acid or sulfuric acid.

-

Reagent Addition: Slowly add crotonaldehyde (2.0 equivalents) to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Heating: After the initial reaction subsides, heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, and purify using column chromatography as described for the Combes synthesis.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~7.2-7.4 | C-2 | ~158 |

| H-4 | ~7.9-8.1 | C-3 | ~121 |

| H-6 | ~7.3-7.5 | C-4 | ~135 |

| H-7 | ~7.6-7.8 | C-4a | ~127 |

| H-8 | ~7.0-7.2 | C-5 | ~156 |

| 2-CH₃ | ~2.7 | C-6 | ~105 |

| 5-OCH₃ | ~3.9 | C-7 | ~130 |

| C-8 | ~108 | ||

| C-8a | ~147 | ||

| 2-CH₃ | ~25 | ||

| 5-OCH₃ | ~55 |

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.[2][22][23]

Mass Spectrometry: Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 173.[12][18] Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 130.[18][24]

References

- 1. chemscene.com [chemscene.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. spectrabase.com [spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-2-methylquinoline biological activity studies

An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-2-methylquinoline

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of a specific derivative, this compound. While direct research on this exact molecule is emerging, this document synthesizes data from structurally related analogues and foundational quinoline chemistry to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its anticancer, antimicrobial, and potential anti-inflammatory properties, elucidating mechanisms of action, presenting detailed experimental protocols, and exploring future research avenues.

Introduction: The Quinoline Scaffold and this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO.[3][4] It belongs to the quinoline family, which is characterized by a bicyclic structure where a benzene ring is fused to a pyridine ring.[3] The specific substitutions—a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position—critically influence its chemical properties, reactivity, and biological profile.[3]

The quinoline nucleus is fundamental to a variety of natural alkaloids and synthetic drugs, renowned for their potent antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2][5][6] Preliminary investigations into this compound and its close derivatives indicate a promising profile with potential activities including:

-

Anticancer Potential : Inhibition of cancer cell proliferation.[3]

-

Antimicrobial Properties : Activity against various bacterial strains.[3]

-

Antioxidant Activity : The methoxy substituent may confer antioxidant capabilities.[3]

-

Anti-inflammatory Activity : A common trait among quinoline-based compounds.[7]

This guide will systematically explore the scientific basis for these activities, focusing on the causality behind experimental design and the validation of results.

Synthetic Strategy: A Foundational Overview

The accessibility of a compound is paramount for its study. While various synthetic routes exist, a common and efficient method for producing the quinoline core is the Doebner-von Miller reaction , a condensation reaction involving an α,β-unsaturated carbonyl compound and an aniline derivative under acidic conditions.[8] Modern methods often employ catalysts to improve yield and environmental friendliness.[3]

Below is a generalized workflow for the synthesis of a substituted quinoline, which can be adapted for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Anticancer Activity: Mechanisms and Evaluation

The most significant research into methoxy-quinoline derivatives has been in oncology. These compounds interfere with fundamental processes of cancer cell proliferation and survival through multiple mechanisms.

Mechanisms of Action

A. Inhibition of Epigenetic Modulators: The EZH2 Target

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, including lymphoma, breast, and prostate cancer.[9] Its over-activation leads to the repression of tumor suppressor genes.[9] A series of 5-methoxyquinoline derivatives were synthesized and identified as a novel class of EZH2 inhibitors.[9][10]

-

Causality : By inhibiting EZH2, these compounds prevent the methylation of histone H3 on lysine 27 (H3K27me3), a key repressive mark. This can lead to the re-expression of tumor suppressor genes, thereby halting cancer progression.

One lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.2 µM against EZH2 and showed potent anti-viability activity against colon (HCT15) and breast (MDA-MB-231) cancer cell lines.[9][10]

Caption: Mechanism of EZH2 inhibition by 5-methoxyquinoline derivatives.

B. Modulation of Pro-Survival Signaling: The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is hyperactivated in many cancers.[11] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this cascade.[11][12] A study on an indoquinoline derivative, which shares structural similarities, demonstrated that it induces apoptosis and cell cycle arrest by inhibiting the expression of PI3K/AKT/mTOR pathway proteins.[12][13]

-

Causality : Inhibition of this pathway blocks downstream signals that promote cell proliferation and prevent apoptosis, making it a highly effective strategy for cancer therapy.

C. Other Plausible Mechanisms

Based on the broader class of quinoline alkaloids, other potential anticancer mechanisms include:

-

Cell Cycle Arrest : Disruption of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[11][13]

-

Induction of Apoptosis : Triggering programmed cell death through the activation of caspases.[11]

-

DNA Intercalation and Topoisomerase Inhibition : The planar structure of the quinoline ring allows it to insert between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage.[8][11]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by the IC₅₀ value—the concentration required to inhibit the growth of 50% of a cell population.

| Compound/Derivative | Target/Cell Line | Reported IC₅₀ (µM) | Reference |

| 5-methoxy-...-quinolin-4-amine (5k) | EZH2 (enzymatic assay) | 1.2 | [9][10] |

| Compound 5k | HCT15 (Colon Cancer) | 5.6 | [9] |

| Compound 5k | MDA-MB-231 (Breast Cancer) | 2.45 | [9] |

| MMNC (Indoloquinoline Derivative) | HCT116 (Colorectal Cancer) | 0.33 | [12] |

| MMNC (Indoloquinoline Derivative) | Caco-2 (Colorectal Cancer) | 0.51 | [12] |

| Compound 49 (Indoloquinoline Derivative) | HCT116 (Colorectal Cancer) | 0.35 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]

Objective: To determine the IC₅₀ of this compound against a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., HCT116, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates, Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2.5-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.[9]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate spectrophotometer.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Promising Frontier

Quinoline derivatives have a long history as antimicrobial agents. Studies indicate that this compound possesses activity against certain bacterial strains, though this area is less explored than its anticancer potential.[3]

Mechanism of Action

The primary mechanism of action for many quinoline-based antimicrobials involves the disruption of bacterial integrity. Mechanistic studies on related compounds suggest they can compromise the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately causing cell death.[6] Other mechanisms include inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.[16]

Objective: To determine the MIC of this compound against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Standard antibiotic for positive control (e.g., Ciprofloxacin)

-

0.5 McFarland standard turbidity solution

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain overnight. Adjust the bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[15]

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Positive Control: Wells containing MHB and inoculum only (to confirm bacterial growth).

-

Negative Control: Wells containing MHB only (to check for sterility).

-

Solvent Control: Wells with MHB, inoculum, and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16]

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory and Antioxidant Potential

While direct studies are limited, the quinoline scaffold is associated with significant anti-inflammatory activity.

-

Anti-inflammatory: Related quinoline alkaloids have been shown to suppress the expression and secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-6 in macrophages.[7][17] The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[18]

-

Antioxidant: The presence of an electron-donating methoxy group on the aromatic ring may contribute to antioxidant properties by stabilizing free radicals, which could be beneficial in mitigating diseases related to oxidative stress.[3]

These areas represent a compelling direction for future research into this compound, which could be investigated using assays for cytokine production (ELISA) and radical scavenging (DPPH assay).

Conclusion and Future Directions

This compound is a molecule of significant interest, standing on the shoulders of the pharmacologically validated quinoline scaffold. The existing body of research, primarily on its close derivatives, points towards a strong potential in oncology, particularly through the novel mechanism of EZH2 inhibition and modulation of the PI3K/AKT/mTOR pathway. Its antimicrobial properties, while less defined, warrant further systematic investigation.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive screening of this compound itself against a broad panel of cancer cell lines and microbial pathogens.

-

Mechanism of Action Elucidation: Pinpointing its specific molecular targets to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity for identified targets.[8]

The exploration of this compound and its derivatives holds the potential to uncover novel and potent therapeutic agents for the treatment of cancer and infectious diseases.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 79205-04-2 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-Methoxy-2-methylquinoline as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a cornerstone for the development of a wide array of therapeutic agents, including antibacterial, anticancer, antimalarial, and anti-inflammatory drugs.[1] Within this important class of heterocycles, 5-methoxy-2-methylquinoline emerges as a particularly valuable building block. The strategic placement of its substituents—an electron-donating methoxy group at the 5-position and a reactive methyl group at the 2-position—provides multiple handles for synthetic diversification, enabling chemists to explore a broad chemical space in drug discovery and functional material design.[2]

This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application in the construction of complex molecular architectures. The protocols herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this versatile reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use. This compound is a solid at room temperature with characteristics that make it suitable for a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 79205-04-2 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [3] |

| LogP | 2.55 | [3] |

| Appearance | White to off-white powder/crystal | [2] |

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (100 MHz, DMSO-d₆) |

| δ 7.52 (t, J = 8.2 Hz, 1H) | δ 174.2, 150.5, 149.8, 147.6 |

| δ 7.34–7.29 (m, 4H) | δ 138.6, 131.5, 128.8 (2C) |

| δ 7.25 (t, J = 6.9 Hz, 2H) | δ 128.4 (2C), 127.2, 120.2 |

| δ 6.91 (d, J = 7.9 Hz, 1H) | δ 105.7, 102.0, 94.6 |

| δ 3.95 (s, 3H, -OCH₃) | δ 66.3 (2C), 64.7, 56.8, 56.2 |

| Data adapted from the characterization of a 5-methoxyquinoline derivative.[5] |

Core Synthetic Strategies: Accessing the Building Block

The construction of the 2-methylquinoline scaffold is most commonly achieved through classic named reactions that involve the condensation of anilines with α,β-unsaturated carbonyl compounds. The Doebner-von Miller reaction is a robust and widely adopted method for this transformation.[1][6] This approach offers a convergent and efficient route to this compound from readily available starting materials.

A plausible and efficient synthesis involves the acid-catalyzed reaction of 3-methoxyaniline with crotonaldehyde. The reaction proceeds through the formation of a β-anilino aldehyde intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the aromatic quinoline core.

Caption: Generalized Doebner-von Miller synthesis workflow.

Protocol 1: Generalized Synthesis of this compound

This protocol is a generalized procedure based on the Doebner-von Miller reaction for substituted quinolines.[6] Optimization may be required.

Materials:

-

3-Methoxyaniline (1.0 equiv)

-

Crotonaldehyde (1.2 equiv)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol or a biphasic water/ethanol system

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline (1.0 equiv) in the chosen solvent (e.g., ethanol).

-

Acidification: Carefully add the acid catalyst to the solution. An exothermic reaction may occur.

-

Addition of Carbonyl: Add crotonaldehyde (1.2 equiv) dropwise to the reaction mixture. Control the addition rate to manage any initial exotherm, using an ice bath if necessary.

-

Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a base (e.g., 10% NaOH solution) until the pH is approximately 8-9.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Application as a Synthetic Building Block

The true utility of this compound lies in its potential for derivatization into more complex, high-value molecules. Its structure offers two primary sites for functionalization: the activated 2-methyl group and the quinoline ring itself, particularly at the 4-position after activation.

Derivatization Pathway to Bioactive Amines

A powerful strategy in medicinal chemistry involves the synthesis of 2,4-disubstituted quinolines.[5] While the 2-position is already substituted with a methyl group, the 4-position can be readily functionalized. A common approach involves the oxidation of the quinoline to the corresponding N-oxide, followed by chlorination at the 4-position using reagents like phosphoryl chloride (POCl₃). The resulting 4-chloro-5-methoxy-2-methylquinoline is a highly valuable intermediate, primed for nucleophilic aromatic substitution (SₙAr) with a wide variety of amines to generate libraries of potential drug candidates.[5] This methodology has been successfully used to synthesize potent EZH2 inhibitors for cancer therapy.[5]

Caption: Synthetic pathway for diversifying the quinoline core.

Protocol 2: Synthesis of 4-Amino-5-methoxy-2-methylquinoline Derivatives (Illustrative)

This protocol describes a general method for the functionalization of the 4-position via a 4-chloro intermediate, inspired by established procedures for related quinolines.[5][7]

Part A: Synthesis of 4-Chloro-5-methoxy-2-methylquinoline

Materials:

-

This compound (1.0 equiv)

-

Phosphoryl chloride (POCl₃) (excess, can serve as solvent)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

-

Chlorination: Carefully add phosphoryl chloride (POCl₃) (e.g., 5-10 equiv). Add a catalytic amount of DMF.

-

Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a large volume of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.

-

Neutralization: Once the quenching is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is approximately 8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3x volume). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield 4-chloro-5-methoxy-2-methylquinoline.[7]

Part B: Nucleophilic Aromatic Substitution with Amines

Materials:

-

4-Chloro-5-methoxy-2-methylquinoline (1.0 equiv)

-

Desired primary or secondary amine (1.2-1.5 equiv)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or another high-boiling polar solvent

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-methoxy-2-methylquinoline (1.0 equiv) in anhydrous NMP.

-

Addition of Reagents: Add the desired amine (1.2-1.5 equiv) and potassium carbonate (2.0 equiv).

-

Heating: Heat the reaction mixture to 120-140°C for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into water. A precipitate may form, which can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final 4-aminoquinoline derivative.[7]

Conclusion and Future Outlook

This compound is a building block of significant strategic importance. Its straightforward synthesis via the Doebner-von Miller reaction and the orthogonal reactivity of its methyl group and quinoline core make it an ideal starting point for the creation of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound. As the demand for novel therapeutics and functional materials continues to grow, the intelligent application of versatile scaffolds like this compound will be paramount in accelerating discovery and innovation in chemical science.[8]

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. labshake.com [labshake.com]

- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 5-Methoxy-2-methylquinoline in Fluorescence Spectroscopy

Introduction: The Versatile Quinoline Scaffold in Fluorescence Applications

Quinoline, a heterocyclic aromatic compound, and its derivatives are a cornerstone in the development of fluorescent probes and chemosensors.[1] Their rigid, planar structure and extended π-conjugated system provide a robust framework for creating fluorophores with tunable photophysical properties.[1] The nitrogen atom within the quinoline ring can influence the probe's sensitivity to its microenvironment, making these compounds valuable for sensing pH, metal ions, and various biomolecules.[2] The modular nature of the quinoline scaffold allows for strategic chemical modifications to alter its absorption and emission characteristics, making it a highly adaptable tool for researchers, scientists, and drug development professionals.[3]

Physicochemical and Estimated Spectroscopic Properties

The properties of 5-Methoxy-2-methylquinoline are influenced by the electron-donating methoxy group at the 5-position and the methyl group at the 2-position of the quinoline core. These substitutions are expected to modulate the electronic structure and, consequently, the fluorescence characteristics of the molecule.

| Property | Value/Estimate | Reference/Note |

| CAS Number | 79205-04-2 | [4] |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| Appearance | Likely off-white to yellow solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, DMSO, DMF) | [4] |

| Estimated Excitation Max (λex) | ~340 - 360 nm | Estimated based on 6-methoxyquinoline[5][6] |

| Estimated Emission Max (λem) | ~380 - 430 nm | Estimated based on 6-methoxyquinoline[5][6] |

| Estimated Quantum Yield (ΦF) | Moderate | Quinoline derivatives' quantum yields can vary significantly with substitution and environment.[7][8] |

Note: The photophysical data are estimates based on structurally similar compounds, such as 6-methoxyquinoline, and should be experimentally verified for this compound. The fluorescence properties, particularly the quantum yield, are highly sensitive to the solvent environment (solvatochromism).[9][10][11]

Synthesis of this compound

Several classical methods can be adapted for the synthesis of this compound. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Skraup Synthesis

The Skraup synthesis is a well-established method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[4][12] For this compound, the starting aromatic amine would be 3-methoxyaniline.

Caption: Hypothetical Skraup synthesis of this compound.

Conrad-Limpach-Knorr Synthesis

This method involves the condensation of an aniline with a β-ketoester.[1][13] To obtain a 2-methylquinoline derivative, the Knorr variation, which favors the formation of a 2-hydroxyquinoline at higher temperatures, can be employed, followed by reduction of the hydroxyl group.[1][13]

Potential Applications and Experimental Protocols

Based on the known applications of other quinoline derivatives, this compound holds promise as a fluorescent probe in several areas.

Fluorescent Probe for Metal Ion Detection

Quinoline-based probes are widely used for the detection of various metal ions.[2][14] The nitrogen atom of the quinoline ring and an additional chelating group can coordinate with metal ions, leading to a change in fluorescence intensity, often a "turn-on" response.[14] While this compound itself may not be a strong chelator, it can be functionalized to create selective metal ion sensors.[15][16]

Objective: To evaluate the fluorescence response of this compound to a panel of metal ions.

Materials:

-

Stock solution of this compound (1 mM in acetonitrile).

-

Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) (10 mM in deionized water or a suitable buffer).

-

Spectroscopy grade acetonitrile.

-

Fluorometer and quartz cuvettes.

Procedure:

-

Preparation of Probe Solution: Prepare a 10 µM working solution of this compound in acetonitrile.

-

Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.

-

Metal Ion Screening: To separate cuvettes containing the probe solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.

-

Incubation: Gently mix and incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each sample after the addition of the metal ion.

-

Data Analysis: Compare the fluorescence intensity of the probe in the presence of different metal ions to its initial intensity. A significant increase or decrease in fluorescence suggests a potential sensing capability.

Caption: Workflow for metal ion sensing screening.

Cellular Imaging and Biological Probes

The inherent fluorescence of the quinoline scaffold makes it a candidate for developing probes for cellular imaging.[3][17][18] Its lipophilic nature suggests it may be cell-permeable.

Objective: To assess the potential of this compound as a fluorescent stain for live-cell imaging.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes.

-

Stock solution of this compound (1 mM in DMSO).

-

Cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Preparation of Staining Solution: Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed cell culture medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator.

-

Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells. Proceed with fluorescence microscopy imaging using an excitation wavelength around 350 nm and collecting the emission in the blue-green region.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the Cytotoxic Potential of 5-Methoxy-2-methylquinoline: A Guide for Researchers

Introduction: Unveiling the Therapeutic Promise of a Novel Quinoline Derivative

5-Methoxy-2-methylquinoline, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds renowned for its wide-ranging biological activities.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives developed as therapeutic agents for cancer, infectious diseases, and inflammation.[2] Preliminary research suggests that this compound may possess antimicrobial and anticancer properties, making it a compound of significant interest for further investigation.[1] However, a comprehensive understanding of its cytotoxic effects is a critical first step in the journey from a promising molecule to a potential therapeutic agent.[3]

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed, step-by-step protocols for key methodologies, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of this and other novel chemical entities.

Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity